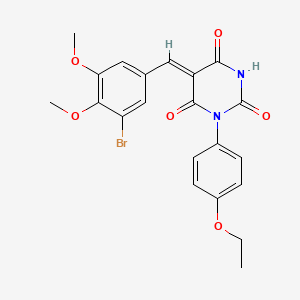![molecular formula C20H16BrN3S B4898264 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4898264.png)
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile is not fully understood. However, it has been suggested that the compound inhibits cancer cell proliferation by inducing cell cycle arrest and apoptosis. It has also been suggested that the compound acts as a photosensitizer by generating reactive oxygen species upon exposure to light.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits cancer cell proliferation and induces cell cycle arrest and apoptosis. In vivo studies have shown that the compound has anticancer activity in animal models. However, the compound has not been studied extensively for its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile in lab experiments include its high purity and high yield, as well as its potential applications in various fields of scientific research. However, the limitations of using the compound include the lack of understanding of its mechanism of action and its limited studies on its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the research on 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile. These include:
1. Further studies on the mechanism of action of the compound to better understand its anticancer activity and potential use as a photosensitizer.
2. Studies on the biochemical and physiological effects of the compound to evaluate its safety and potential toxicity.
3. Optimization of the synthesis method to improve the yield and purity of the compound.
4. Development of novel derivatives of the compound with improved potency and selectivity.
5. Studies on the potential use of the compound in combination with other anticancer agents or therapies.
Conclusion:
In conclusion, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and high yield of the compound. Further studies are needed to better understand its mechanism of action, biochemical and physiological effects, and potential applications in combination with other anticancer agents or therapies.
Synthesemethoden
The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile involves the reaction of 4-bromoaniline, 2-bromoacetophenone, and thiourea in the presence of a base. The resulting product is then reacted with ethyl cyanoacetate to obtain the final compound. This method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer activity by inhibiting the proliferation of cancer cells. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, the compound has been studied for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-ethylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3S/c1-2-14-5-3-4-6-18(14)23-12-16(11-22)20-24-19(13-25-20)15-7-9-17(21)10-8-15/h3-10,12-13,23H,2H2,1H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINLRXOZBOYUSJ-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-ethylanilino)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)


![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)

![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)

![N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4898280.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898293.png)